2-Bromo-5-chloro-4-methylphenol is a halogenated aromatic compound characterized by a phenol ring with bromine, chlorine, and methyl substituents at the 2, 5, and 4 positions, respectively. It is an organic intermediate primarily known for its contribution to an undesirable "iodine" off-flavor in wines. [] This compound has also been investigated in the synthesis of other chemical compounds. [, , ]
2-Bromo-5-chloro-4-methylphenol can be synthesized through the highly selective oxidative chlorination of 4-methylphenol using hydrochloric acid and hydrogen peroxide. [] The reaction proceeds with high selectivity, achieving up to 98% selectivity for the desired product. [] This method offers an alternative to traditional manufacturing processes and highlights the potential for environmentally friendly synthesis routes. []
2-Bromo-5-chloro-4-methylphenol is described as having an "iodine" aroma, which is atypical for phenolic compounds. [] Sensory studies have revealed a wide range of individual thresholds for detecting this aroma in different matrices, suggesting the presence of both sensitive and nonsensitive populations. [] Further investigation into its physicochemical properties, such as volatility, solubility, and partition coefficients, is crucial to understand its sensory impact and potential implications in other applications.
The primary application of 2-bromo-5-chloro-4-methylphenol identified in the literature is its association with an "iodine" off-flavor in wines. [] This undesirable flavor has been observed in wines treated with ion-exchange resins for acidification purposes. [] Understanding the formation and mitigation of this compound is crucial for ensuring wine quality and preventing economic losses in the wine industry. []
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